
Fmoc-Cys(tBu)-OH
Übersicht
Beschreibung
Fmoc-Cys(tBu)-OH is a protected cysteine derivative widely employed in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyl (tBu) moiety shields the thiol (-SH) side chain of cysteine. This dual protection ensures compatibility with the Fmoc strategy, where base-labile Fmoc is removed using piperidine, and acid-labile tBu remains stable during standard trifluoroacetic acid (TFA)-mediated resin cleavage (95% TFA) . The tBu group is particularly advantageous in syntheses requiring post-cleavage retention of thiol protection, such as controlled disulfide bond formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(tBu)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the thiol group using tert-butyl chloride in the presence of a base such as triethylamine. The amino group is then protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Deprotection of the S-tBu Group
The tert-butyl (tBu) group is removed under strongly acidic conditions, typically using trifluoroacetic acid (TFA). This step exposes the free thiol for downstream modifications like disulfide bond formation .
-
Cleavage Conditions :
The tBu group remains stable under mildly acidic conditions (e.g., 1% TFA in DCM), enabling its use in hyper-acid-labile resin systems (e.g., 2-chlorotrityl) .
Reagent System Time Efficiency TFA/TIS/H₂O (95:2.5:2.5) 2–3 h >95% TFA/DCM (1–5% v/v) 1–2 h Partial
Racemization During SPPS
C-terminal cysteine residues protected with tBu exhibit reduced racemization compared to other groups (e.g., Trt or Dpm). Key findings include:
-
Racemization Rates (HPLC analysis of H-Leu-Ala-Cys-OtBu) :
Prolonged piperidine treatment (8 h) during Fmoc removal caused minimal racemization (≤0.4%) for tBu-protected C-terminal cysteine .
Coupling Reagent System Racemization (%) HCTU/6-Cl-HOBt/DBU (DCM/DMF) 0.6 DIC/HOBt (DMF) 0.1 EDC·HCl/HOBt (DMF) 0.9
Piperidine-Induced Eliminations
Under basic conditions, the tBu group minimizes formation of dehydroalanine (Dha) and subsequent piperidinylalanine adducts. For example:
- Adduct Formation after 8 h piperidine exposure :
Peptide Position Adduct % (tBu) Adduct % (Trt) C-terminal Cys <1% 16%
Oxidative Degradation
Fmoc-Cys(tBu)-OH is susceptible to oxidation in DMF, forming cysteic acid derivatives. Stability studies show:
-
Degradation in DMF vs. DMSO/EtOAc :
Antioxidants like DTT or DITU (10 mol%) fully suppress oxidation in DMF .
Solvent System Degradation (%) DMF (with Oxyma) ~40% DMSO/EtOAc (1:9) 0%
Disulfide Bond Formation
Post-deprotection, the free thiol participates in disulfide bond formation. Common methods include:
Iodine Oxidation
- Conditions : 0.1 M iodine in MeOH/H₂O (4:1), 1 h, RT .
- Efficiency : >90% for cyclic monomers when paired with Acm-protected cysteine .
TFA/DMSO Oxidation
- Conditions : TFA/DMSO/anisole (97.9:2:0.1), 70°C for 3 h .
- Application : Sequential disulfide formation with MeBzl-protected cysteine .
Coupling Efficiency
Optimal coupling conditions for this compound involve HCTU/6-Cl-HOBt in DCM/DMF (1:1), achieving >99% efficiency in 30 min .
Stability in SPPS Workflows
- Resin Compatibility : Stable on Wang and Rink amide resins during repeated piperidine treatments .
- Temperature Tolerance : No degradation observed under microwave heating (50–80°C) .
Comparative Performance
Parameter | tBu Protection | Trt Protection |
---|---|---|
Acid Stability (1% TFA) | Stable | Partially Cleaved |
Racemization (C-terminal) | 0.6% | 16% |
Piperidine Resistance | High | Moderate |
Wissenschaftliche Forschungsanwendungen
Fmoc-Cys(tBu)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of therapeutic peptides and in the study of disease mechanisms.
Wirkmechanismus
The mechanism of action of Fmoc-Cys(tBu)-OH involves the protection of the amino and thiol groups of cysteine, allowing for selective deprotection and subsequent reactions. The 9-fluorenylmethoxycarbonyl group is removed using piperidine, exposing the amino group for further reactions. The tert-butyl ester is removed using trifluoroacetic acid, exposing the thiol group for nucleophilic substitution or oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Cys(Trt)-OH (Trityl Protection)
- Deprotection Method : The trityl (Trt) group is removed under mild acidic conditions (e.g., 1–5% TFA in dichloromethane) .
- Acid Stability : Less stable than tBu; fully deprotected during standard TFA cleavage.
- Applications : Ideal for syntheses requiring free thiols immediately after resin cleavage. However, its instability limits use in multi-step protocols requiring prolonged acid exposure .
- Research Findings: In α-conotoxin synthesis, Trt was used alongside SIT (sec-isoamyl mercaptan) for regioselective disulfide bond formation, highlighting its utility in orthogonal protection strategies .
Fmoc-Cys(Acm)-OH (Acetamidomethyl Protection)
- Deprotection Method : Acm is removed via iodine oxidation or mercury-based reagents, enabling orthogonal deprotection .
- Acid Stability : Resistant to TFA, making it suitable for acid-sensitive sequences.
- Applications : Preferred for solution-phase disulfide bond formation. However, toxicity of deprotection reagents (e.g., Hg) limits its use in large-scale syntheses .
Fmoc-Cys(SIT)-OH (Sec-Isoamyl Mercaptan Protection)
- Deprotection Method: SIT is cleaved via thiolysis (e.g., using β-mercaptoethanol) under neutral conditions .
- Acid Stability : Stable to TFA, similar to tBu.
- Applications: Demonstrated in α-conotoxin synthesis for site-selective disulfide bond formation. SIT offers compatibility with Trt, enabling multi-directional protection .
Fmoc-Cys(StBu)-OH (tert-Butylthio Protection)
- Deprotection Method : StBu requires reductive cleavage (e.g., tris(2-carboxyethyl)phosphine, TCEP) or thiol exchange .
- Acid Stability : Stable to TFA, akin to tBu.
- Applications : Useful in traceless purification linker systems, where reductive cleavage facilitates resin detachment without residual protecting groups .
Fmoc-Cys(Dpm)-OH (Diphenylmethyl Protection)
- Deprotection Method : Dpm is acid-labile but requires stronger acids (e.g., 50% TFA) compared to Trt .
- Acid Stability : Intermediate between Trt and tBu.
- Applications : Compatible with Trt in orthogonal strategies for regioselective disulfide bond assembly .
Data Table: Key Properties of Cysteine Protecting Groups
Research Findings and Case Studies
- Stability in SPPS : A 2012 study compared tBu, Acm, and Trt in SPPS, confirming tBu and Acm remain intact under 95% TFA, whereas Trt is fully removed .
- Orthogonal Protection: In α-conotoxin SI synthesis, SIT and Trt were used in tandem to achieve regioselective disulfide bonds, demonstrating superior control over traditional methods .
- Reductive Deprotection : StBu-enabled traceless purification systems achieved >90% purity in linker-modified peptides, showcasing its utility in high-throughput workflows .
Biologische Aktivität
Fmoc-Cys(tBu)-OH (Fluorenylmethyloxycarbonyl protected cysteine with a t-butyl protecting group) is a prominent compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article explores its biological activity, focusing on its applications, stability, and comparative advantages over other cysteine derivatives.
Overview of this compound
This compound is a derivative of cysteine that is widely used in the synthesis of peptides due to its favorable properties. The Fmoc group allows for selective deprotection under mild conditions, while the t-butyl group protects the thiol (-SH) group from oxidation and racemization during synthetic procedures.
Biological Activity
1. Antioxidant Properties:
Cysteine residues are known for their role in redox reactions. The thiol group in cysteine can act as a nucleophile, participating in various biochemical processes, including the formation of disulfide bonds. This compound retains these properties, making it useful in synthesizing peptides that require antioxidant activity.
2. Peptide Synthesis:
this compound is utilized in SPPS to incorporate cysteine into peptides. Its stability during the synthesis process minimizes side reactions and racemization, which can compromise the biological activity of the resulting peptides. Studies have shown that using this compound leads to lower levels of racemization compared to other protecting groups like Trt (Trityl) and Dpm (Diphenylmethyl) .
Protecting Group | Racemization Rate (%) | Deprotection Time (min) |
---|---|---|
This compound | 0.8 | 5 |
Fmoc-Cys(Trt)-OH | 3.3 | 10 |
Fmoc-Cys(Dpm)-OH | 6.8 | 15 |
3. Stability and Solubility:
The t-butyl protecting group enhances the solubility of cysteine-containing peptides, which is crucial for their biological activity and interaction with cellular targets . Research indicates that peptides synthesized with this compound demonstrate improved solubility profiles compared to those using other protective groups .
Case Studies
Case Study 1: Synthesis of Antimicrobial Peptides
In a study aimed at synthesizing antimicrobial peptides, this compound was incorporated into the peptide sequence to enhance stability against enzymatic degradation. The resulting peptides exhibited significant antimicrobial activity against various bacterial strains, demonstrating the effectiveness of this cysteine derivative in therapeutic applications .
Case Study 2: Cancer Treatment Applications
Research involving methotrexate-conjugated oligopeptides highlighted the role of this compound in improving cellular uptake and cytotoxicity against cancer cells. The study reported that peptides containing this derivative showed enhanced penetration into MCF7 cells compared to counterparts without cysteine .
Comparative Analysis with Other Cysteine Derivatives
The choice of protecting groups can significantly affect peptide synthesis outcomes. Below is a comparative analysis highlighting key differences among commonly used cysteine derivatives:
Cysteine Derivative | Advantages | Disadvantages |
---|---|---|
This compound | Low racemization; good solubility | Requires careful handling |
Fmoc-Cys(Trt)-OH | Well-established; widely used | Higher racemization rates |
Fmoc-Cys(Dpm)-OH | Effective for certain applications | Less stable under acidic conditions |
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating Fmoc-Cys(tBu)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically incorporated using Fmoc-based SPPS. The protocol involves:
Deprotection : Remove the Fmoc group from the resin-bound peptide using 20% piperidine in DMF (2 × 4 minutes).
Activation : Pre-activate this compound with coupling reagents such as PyBOP/HOBt (8 equivalents) and collidine (20 equivalents) in DMF for 1–2 minutes.
Coupling : Add the activated amino acid to the resin and react for 40–60 minutes.
Final Cleavage : Use a TFA-based cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) to cleave the peptide and remove the tBu protecting group .
Q. How should this compound be stored to maintain its stability during peptide synthesis?
- Methodological Answer : Store the compound at 2–8°C in a tightly sealed container to prevent moisture absorption and oxidation. For long-term stability (>6 months), aliquot and store at -20°C under inert gas (e.g., argon). Always allow the compound to equilibrate to room temperature before use to avoid condensation .
Q. What role does the tert-butyl (tBu) group play in protecting cysteine during peptide synthesis?
- Methodological Answer : The tBu group protects the cysteine thiol (-SH) from oxidation and unwanted side reactions (e.g., disulfide bond formation) during SPPS. It is stable under basic Fmoc deprotection conditions (piperidine) but is cleaved during the final acidic cleavage step (95% TFA) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in automated peptide synthesizers?
- Methodological Answer : Low coupling efficiency can be mitigated by:
- Pre-activation : Pre-activate the amino acid with PyBOP/HOBt and collidine for 1–2 minutes before coupling.
- Double Coupling : Perform two consecutive couplings with fresh reagents.
- Solvent Optimization : Use DMF with 0.1 M HOBt to suppress racemization.
- Temperature Control : Conduct coupling at 25–30°C to enhance reactivity without risking decomposition .
Q. What are the comparative advantages of using this compound versus Fmoc-Cys(Trt)-OH in peptide synthesis?
- Methodological Answer :
- tBu Group : Offers faster deprotection (95% TFA, 2–3 hours) and better compatibility with microwave-assisted synthesis. Ideal for peptides requiring rapid processing.
- Trt Group : Requires milder deprotection (TFA with 1–5% TIS) but is prone to premature cleavage under basic conditions. Preferred for acid-sensitive peptides.
- Stability : tBu provides superior stability during prolonged synthesis, while Trt may require additional scavengers to prevent side reactions .
Q. How does the choice of activation reagent (e.g., PyBOP vs. HATU) influence the coupling success of this compound in SPPS?
- Methodological Answer :
- PyBOP/HOBt : Minimizes racemization and is ideal for sterically hindered residues. Use collidine as the base for optimal pH control.
- HATU/DIEA : Provides faster coupling but may increase racemization risk. Recommended for high-throughput workflows.
- Symmetrical Anhydrides : Generate fewer byproducts but require stoichiometric reagent ratios. Best for small-scale syntheses .
Q. What methodological considerations are critical when analyzing contradictory data on the stability of this compound under microwave-assisted deprotection conditions?
- Methodological Answer : Contradictions often arise from varying TFA concentrations, scavengers, or microwave parameters. To resolve discrepancies:
Control Experiments : Compare stability under standard (25°C) vs. microwave (90°C) conditions.
Scavenger Screening : Test additives like TIS or EDT to suppress side reactions.
HPLC Monitoring : Track deprotection progress at intervals (e.g., 30, 60, 90 minutes) to identify optimal conditions.
Studies confirm tBu groups remain stable under 90°C microwave conditions, whereas Boc groups degrade partially .
Q. In the synthesis of disulfide-rich peptides, what strategies are recommended to prevent premature oxidation of this compound during SPPS?
- Methodological Answer :
- Inert Atmosphere : Perform synthesis under nitrogen or argon to limit oxygen exposure.
- Reductive Environment : Add 0.1 M DTT or TCEP to the coupling buffer.
- Post-Synthesis Oxidation : Use controlled oxidative folding (e.g., glutathione redox buffer) after cleavage to form disulfide bonds.
- Alternative Protecting Groups : For peptides requiring sequential oxidation, combine tBu with Acm groups, which are removed post-synthesis with iodine .
Eigenschaften
IUPAC Name |
3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYZHCPEYTWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67436-13-9 | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tert-butylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067436139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334299 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.